4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
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Overview
Description
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is a chemical compound with the molecular formula C22H25ClN2O It is known for its structural complexity, which includes a piperazine ring substituted with a chlorophenyl group and a phenylcyclopentyl ketone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as thecAMP-dependent protein kinase catalytic subunit alpha , cAMP-dependent protein kinase inhibitor alpha , RAC-beta serine/threonine-protein kinase , and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis.
Mode of Action
This interaction may alter the conformation or activity of the target proteins, leading to changes in the downstream cellular processes .
Biochemical Pathways
Given the potential targets, it might influence pathways related tocell signaling , cell growth , and apoptosis . The downstream effects could include changes in gene expression, cell proliferation, and cell survival.
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.
Result of Action
Given its potential targets, it might influencecell signaling , cell growth , and apoptosis . This could lead to changes in cellular behavior and potentially contribute to its therapeutic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature might affect the compound’s structure and function. Interactions with other molecules could influence its absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the piperazine derivative.
Formation of the Phenylcyclopentyl Ketone Moiety: The phenylcyclopentyl ketone moiety is synthesized through a Friedel-Crafts acylation reaction, where a phenylcyclopentane derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and its role in modulating biological pathways.
Industrial Applications: It is used in the development of new materials and chemical intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: Known for its analgesic and hypotensive activities.
Cetirizine hydrochloride: An antihistamine used for allergy relief.
4-(4-Methoxyphenyl)piperazine: Studied for its inhibitory effects on certain enzymes.
Uniqueness
4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a chlorophenyl group and a phenylcyclopentyl ketone moiety makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-8-10-20(11-9-19)24-14-16-25(17-15-24)21(26)22(12-4-5-13-22)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVFGTLONKDJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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